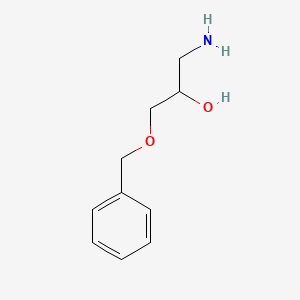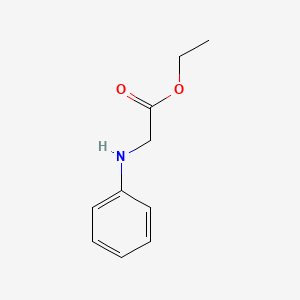
N-苯基甘氨酸乙酯
描述
N-Phenylglycine ethyl ester (NPGEE) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of glycine and is widely used in the synthesis of various compounds and in the development of drugs. NPGEE is also used in several biochemical and physiological studies due to its unique properties.
科学研究应用
合成与化学
N-苯基甘氨酸乙酯已被用作立体选择性合成脂肪族α,α-二氟-β3-氨基酯的有效辅助剂。该过程涉及在声波条件下进行的Reformatsky反应,产物收率良好至高收率,高顺反异构比,从而为这类化合物提供了一条新路线(March, Johnston & Duggan, 2012)。
该化合物已被研究其在气相消除反应中的动力学和机制。这项研究对于理解N-苯基甘氨酸乙酯在均相、单分子反应中的温度和压力依赖行为做出了重要贡献(Dominguez, Tosta & Chuchani, 2003)。
在有机金属化学中,它与醋酸钯(II)反应形成各种配合物。这包括环钯化物种的形成,为配位化学和这类化合物的键合性质提供了见解(Ryabov, Polyakov & Yatsimirsky, 1984)。
有机合成
N-苯基甘氨酸乙酯用于与(+)酒石酸解析苯基甘氨酸酯,为不对称合成和化合物的手性解析领域做出了贡献(Clark, Phillipps, Steer, Cooksey & Stephenson, 1976)。
它已应用于含有苯丙氨酸或苯基甘氨酸骨架的α-氨基酯的简单三组分合成。该方法以其简单性和高效性而著称,可生产一系列α-氨基酯(Haurena, Le Gall, Sengmany, Martens & Troupel, 2010)。
在药物化学中的应用
它已被用于对丙型肝炎病毒抑制剂的关键中间体进行对映选择性合成,展示了其在抗病毒药物开发中的实用性(Belyk, Xiang, Bulger, Leonard, Balsells & Yin, 2010)。
N-苯基甘氨酸乙酯还在有机溶剂中对混合物进行酶解析,这对于在制药中生产对映纯化合物具有重要意义(Orsini, Pelizzoni & Ghioni, 1995)。
作用机制
Target of Action
N-Phenylglycine ethyl ester is a chemical compound
Mode of Action
It is known that the compound can be used as an intermediate in organic synthesis , but the specific interactions with its targets and the resulting changes are not well-understood
Biochemical Pathways
It is known that N-Phenylglycine ethyl ester can be used as an intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.
Result of Action
属性
IUPAC Name |
ethyl 2-anilinoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGRWDEDYJNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062264 | |
| Record name | Glycine, N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-92-4 | |
| Record name | N-Phenylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylglycine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-phenyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-phenylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLGLYCINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XL9T8BK0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic application of N-Phenylglycine ethyl ester?
A1: N-Phenylglycine ethyl ester serves as a valuable precursor in the synthesis of dibenzo[b,g][1,5]naphthyridine-6,12(5H,11H)dione, also known as epindolidione []. This synthesis involves a multi-step process:
Q2: How does N-Phenylglycine ethyl ester behave at high temperatures?
A2: Studies reveal that N-Phenylglycine ethyl ester undergoes gas-phase elimination at elevated temperatures (290.4–420.3°C) []. This unimolecular reaction follows first-order kinetics and primarily yields N-methylaniline with a minor amount of aniline as a byproduct. This decomposition occurs at a slower rate compared to its parent compound, N-Phenylglycine.
Q3: Has N-Phenylglycine ethyl ester been explored for any biological activity?
A3: While not directly studied, a derivative of N-Phenylglycine ethyl ester, namely N-[p-(2-methoxycarbonyl-4-amidinophenoxycarbonyl)benzoyl]-N-phenylglycine ethyl ester acetate, has demonstrated inhibitory activity against Df-protease []. Df-protease, a protease found in house dust mites (Dermatophagoides farinae), is implicated in allergic responses. This inhibition suggests potential applications in mitigating mite-induced allergic reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
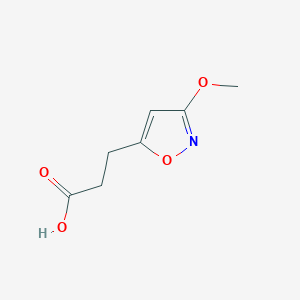
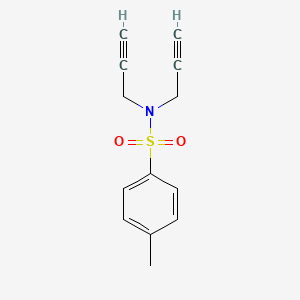
![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
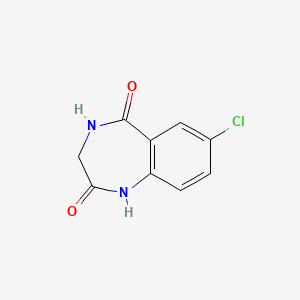
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)
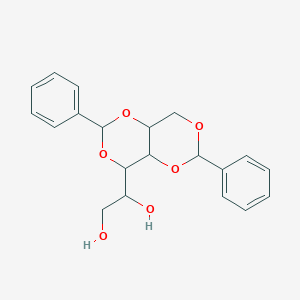

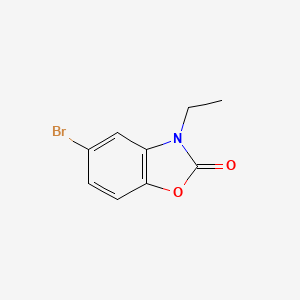


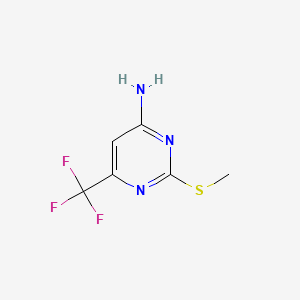
![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)
